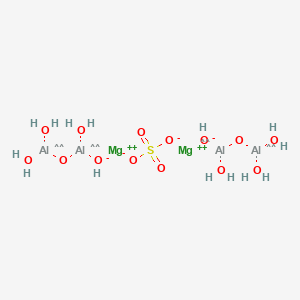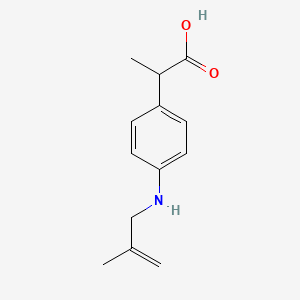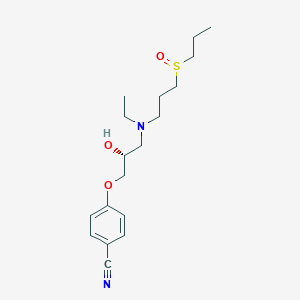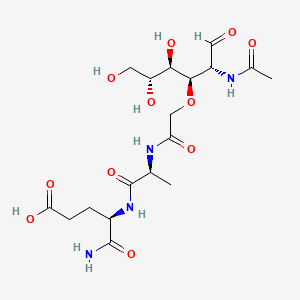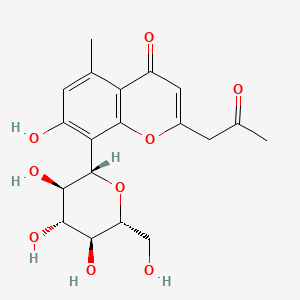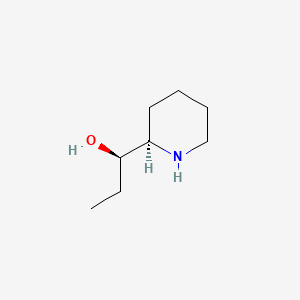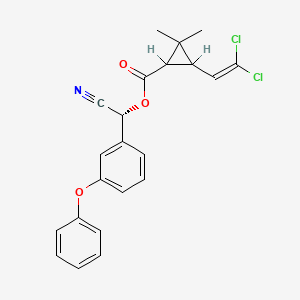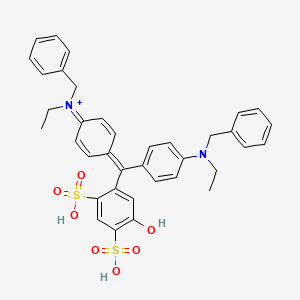
Aurothioglucose
Overview
Description
Aurothioglucose, also known as gold thioglucose, was formerly used to treat rheumatoid arthritis. Contemporary research on the effect of gold salts treatment began in 1935, primarily to reduce inflammation and to slow disease progression in patients with rheumatoid arthritis. The use of gold compounds has decreased since the 1980s owing to numerous side effects, limited efficacy, and slow onset of action. Many if not most gold compounds that were indicated for rheumatoid arthritis therapy have since been replaced with the use of various current disease modifying anti-rheumatic drugs (DMARDs) like methotrexate and others, which are far more effective.
A thioglucose derivative used as an antirheumatic and experimentally to produce obesity in animals.
Mechanism of Action
Aurothioglucose, also known as gold thioglucose, is a gold compound that was formerly used to treat rheumatoid arthritis . This article will discuss the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the immune system, specifically the inflammatory processes associated with rheumatoid arthritis . It has been shown to inhibit protein kinase C, a metalloenzyme containing Zn(2+) bound to cysteine and histidine residues, which plays a crucial role in intracellular signal transduction by phosphorylating serine/threonine residues in the protein .
Mode of Action
It is known to decrease synovial inflammation and retard cartilage and bone destruction . In patients with inflammatory arthritis, such as adult and juvenile rheumatoid arthritis, this compound can decrease the inflammation of the joint lining .
Biochemical Pathways
This compound affects several biochemical pathways. One of the major pathways that this compound targets is the PI3K/AKT/mTOR pathway . This pathway is involved in the regulation of cell proliferation, apoptosis, and angiogenesis, and it is commonly associated with disease progression and tumorigenesis .
Pharmacokinetics
After administration, patient serum levels of gold rise sharply but decline over the following week . Peak levels with aqueous preparations are higher and decline faster than those with oily preparations . Regular weekly administration produces a continuous rise in the basal value for several months, after which the serum level becomes relatively stable .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and slowing of disease progression in patients with rheumatoid arthritis . This effect prevents the inflammation from destroying the bone and cartilage surrounding the joints and prevents or slows the development of deformities of the joints .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, research has shown that the formation and release of this compound from thioglucose-loaded gold nanoparticles can be induced by near-infrared (NIR) irradiation . This combined anti-cancer effect of thermotherapy and chemotherapy could be expected to have no risk of uncontrollable this compound burst release and leakage without NIR irradiation .
Biochemical Analysis
Biochemical Properties
Aurothioglucose plays a significant role in biochemical reactions, particularly in the context of rheumatoid arthritis treatment .
Cellular Effects
This compound influences cell function by reducing inflammation and slowing disease progression in patients with rheumatoid arthritis .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it is known that the use of gold compounds has decreased since the 1980s due to numerous side effects, limited efficacy, and slow onset of action .
Metabolic Pathways
This compound is involved in metabolic pathways related to the treatment of rheumatoid arthritis . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
CAS No. |
12192-57-3 |
|---|---|
Molecular Formula |
C6H31AuO5S |
Molecular Weight |
412.34 g/mol |
IUPAC Name |
gold(1+);molecular hydrogen;(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Au.10H2/c7-1-2-3(8)4(9)5(10)6(12)11-2;;;;;;;;;;;/h2-10,12H,1H2;;10*1H/q;+1;;;;;;;;;;/p-1/t2-,3-,4+,5-,6-;;;;;;;;;;;/m1.........../s1 |
InChI Key |
DWHOHDLMDHWAKJ-ZXFLYBOBSA-M |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
Isomeric SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+] |
Canonical SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
Appearance |
Solid powder |
Color/Form |
Yellow crystals |
Key on ui other cas no. |
12192-57-3 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Following the date of manufacture, sterile aurothioglucose suspension ... /has an expiration date/ of 5 years. |
solubility |
Slightly soluble in propylene glycol; practically insoluble in acetone, alcohol, chloroform, and ether Soluble in water with decomposition. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aureotan Auromyose Aurothioglucose Aurothioglucose, beta D Isomer Aurothioglucose, beta-D Isomer Aurothioglucose, Sodium Salt, beta-D Isomer B Oleosum, Solganal beta-D Isomer Aurothioglucose Gold 50 Gold Thioglucose Gold-50 Gold50 Oleosum, Solganal B Solganal Solganal B Oleosum Solganol Thioglucose, Gold Thioglucosoaurate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of aurothioglucose?
A1: While the exact mechanism of action remains incompletely understood, research suggests that this compound primarily exerts its effects by interacting with sulfhydryl groups on proteins. [, ] This interaction can lead to the inhibition of various enzymes, particularly those involved in inflammatory and immune responses. []
Q2: Can you elaborate on the interaction of this compound with selenium-dependent glutathione peroxidase (SeGSH-Px)?
A2: this compound has been shown to inhibit SeGSH-Px activity both in vitro and in vivo. [, ] This inhibition appears to be competitive and reversible, suggesting a direct interaction between the gold complex and the enzyme. [] Decreased SeGSH-Px activity can contribute to increased oxidative stress, which may play a role in both its therapeutic and toxic effects. [, ]
Q3: How does this compound affect the Nuclear Factor-kappa B (NF-κB) pathway?
A3: Studies indicate that this compound can inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammation. [] This inhibition likely contributes to its anti-inflammatory effects by downregulating the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H11AuO5S, and its molecular weight is 392.18 g/mol.
Q5: Is there any information available on spectroscopic data for this compound?
A5: While the provided research papers do not contain specific spectroscopic data (e.g., NMR, IR) for this compound, such information is crucial for confirming its structure and purity. These techniques can provide insights into the compound's structure, bonding, and interactions with other molecules.
Q6: How does the formulation of this compound affect its properties and applications?
A6: this compound is often administered as an oily suspension (for example, Solganal) for intramuscular injection. [, , , ] The oily formulation allows for slower absorption, potentially reducing the incidence and severity of adverse reactions compared to aqueous solutions. [, , ]
Q7: Does this compound exhibit any catalytic properties?
A7: this compound itself is not known to possess direct catalytic properties. Its mode of action primarily revolves around inhibiting enzymatic activity rather than catalyzing reactions. []
Q8: How is this compound absorbed, distributed, metabolized, and excreted in the body?
A8: this compound is poorly absorbed after intramuscular administration. [] Following absorption, it is distributed to various tissues, with a tendency to accumulate in the kidneys. [] The metabolism and excretion of this compound are not fully elucidated in the provided research but likely involve binding to plasma proteins and eventual excretion through the kidneys. [, ]
Q9: How do the pharmacokinetic properties of this compound compare to other gold-containing drugs?
A9: this compound, when administered intramuscularly as an oily suspension, exhibits slower absorption compared to aqueous solutions of gold salts like sodium aurothiomalate. [, , , ] This difference in absorption rate can influence the incidence and severity of adverse reactions.
Q10: What are the main in vitro and in vivo models used to study the effects of this compound?
A10: Various in vitro models, including isolated enzyme assays, cell cultures (e.g., rat peritoneal macrophages), and mouse calvaria cultures, have been employed to investigate the effects of this compound on enzyme activity, inflammation, and bone resorption. [, , ] In vivo studies primarily utilize rodent models, such as mice and rats, to evaluate its impact on conditions like rheumatoid arthritis, pemphigus vulgaris, and experimental allergic encephalomyelitis. [, , , , , , , ]
Q11: Has this compound demonstrated efficacy in treating conditions beyond rheumatoid arthritis?
A11: Yes, research suggests potential benefits of this compound in managing pemphigus vulgaris, an autoimmune blistering disease. [, ] Low-dose this compound has shown promise in inducing and maintaining remission in some patients. []
Q12: What are the known toxicological and safety concerns associated with this compound?
A12: this compound can cause a range of adverse reactions, with the most common being skin eruptions, stomatitis (mouth sores), and proteinuria (protein in the urine). [, ] These reactions are often dose-dependent and may necessitate treatment discontinuation. [, , ]
Q13: Are there any genetic factors that might predispose individuals to adverse reactions from this compound?
A13: Interestingly, research suggests a possible link between HLA-DR3 positivity and an increased risk of both toxicity and favorable response to this compound in rheumatoid arthritis patients. [] This finding highlights the complex interplay between genetics and drug response.
Q14: Are there ongoing efforts to improve the delivery and targeting of this compound?
A14: While the provided research papers primarily focus on traditional intramuscular administration of this compound, exploring alternative drug delivery systems, such as nanoparticles, could potentially enhance its efficacy and reduce toxicity. [] Nanoparticle-based delivery could allow for targeted delivery to specific tissues, improving therapeutic outcomes while minimizing off-target effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


